![molecular formula C26H22FN5O4 B2727174 2-(4-(4-氟苄基)-1,5-二氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-2(1H)-基)-N-(4-甲氧基苄基)乙酰胺 CAS No. 1242939-13-4](/img/structure/B2727174.png)
2-(4-(4-氟苄基)-1,5-二氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-2(1H)-基)-N-(4-甲氧基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, operationally simple, and tolerant of various functional groups .Molecular Structure Analysis
Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The results of these studies suggest that the compound could bind effectively with the DNA active site .Chemical Reactions Analysis
The compound is part of a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have been evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .科学研究应用
合成和正性肌力活性
已经合成了一系列化合物,包括与查询化学物质密切相关的结构,以评估其正性肌力活性。这些化合物在分离的兔心制剂上进行了测试,与标准药物米力农相比,一些显示出良好的活性。这突出了这些化合物在开发新的正性肌力剂中的潜力 (Li 等人,2008 年)。
H1 抗组胺剂
另一个研究方向涉及合成三唑并喹唑啉衍生物作为新型 H1 抗组胺剂。这些化合物已被评估其体内 H1 抗组胺活性,显示出对动物模型中组胺诱导的支气管痉挛有显着的保护作用。这表明此类化合物在开发具有更少副作用的新型抗组胺药中的效用 (Alagarsamy 等人,2009 年)。
抗癌活性
设计并合成了一系列 1,2,4-三唑并喹啉衍生物,其结构特征对抗癌活性至关重要。这些化合物针对人神经母细胞瘤和结肠癌细胞系进行了测试,一些显示出显着的细胞毒性。这项工作有助于持续寻找具有新作用机制的新型抗癌剂 (Reddy 等人,2015 年)。
抗惊厥活性
三唑并喹啉衍生物的合成及其抗惊厥活性的评估提供了另一条研究途径。这些研究表明,某些衍生物可以显着保护动物模型中的癫痫发作,表明它们作为新型抗惊厥药物的潜力 (Xie 等人,2005 年)。
作用机制
未来方向
属性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-36-20-12-8-17(9-13-20)14-28-23(33)16-31-26(35)32-22-5-3-2-4-21(22)24(34)30(25(32)29-31)15-18-6-10-19(27)11-7-18/h2-13H,14-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSOQZJYJNXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。